Thymine dimer

Description

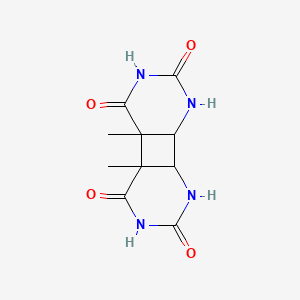

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O4 |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |

InChI Key |

ASJWEHCPLGMOJE-UHFFFAOYSA-N |

SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Canonical SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of a thymine dimer

An In-depth Technical Guide to the Chemical Structure and Analysis of Thymine (B56734) Dimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) radiation is a ubiquitous environmental mutagen that induces covalent linkages between adjacent pyrimidine (B1678525) bases in DNA, creating photoproducts that are primary sources of DNA damage.[1][2] These lesions distort the DNA helix, obstructing critical cellular processes like transcription and replication.[1] If left unrepaired, they can lead to mutations, cellular death, and are strongly implicated in the etiology of skin cancer.[3][4] The two most predominant forms of these lesions are the cis-syn cyclobutane (B1203170) pyrimidine dimer (CPD) and the pyrimidine-(6-4)-pyrimidone photoproduct (6-4PP).[5][6] This guide provides a detailed examination of the chemical structures of these thymine dimers, quantitative data regarding their formation, the cellular mechanisms that respond to this damage, and detailed protocols for their detection and quantification.

Chemical Structures of Major Thymine Dimers

UV radiation, particularly in the UVB spectrum (280-315 nm), triggers photochemical reactions between adjacent thymine bases.[6] The primary products are the CPD and the 6-4PP.

Cyclobutane Pyrimidine Dimer (CPD)

The CPD is the most abundant lesion, formed by a [2+2] photocycloaddition reaction that fuses the C5-C6 double bonds of two adjacent thymines.[4][7] This creates a four-membered cyclobutane ring linking the two pyrimidine bases.[8] In duplex DNA, the stereoisomer formed almost exclusively is the cis-syn CPD.[4] This structure introduces a significant kink into the DNA backbone and disrupts base pairing, although the overall B-form structure of the DNA may be largely retained with distortions localized near the lesion.[9]

Caption: Formation of a cis-syn Thymine Dimer (CPD).

Pyrimidine-(6-4)-pyrimidone Photoproduct (6-4PP)

The 6-4PP is the second most common UV-induced lesion. It is formed through a reaction that creates a covalent bond between the C6 position of the 5' pyrimidine and the C4 position of the 3' pyrimidine.[5] This is not a cyclobutane ring but a different type of linkage that results in a more significant distortion of the DNA helix than a CPD.[5] Upon exposure to longer wavelength UV light (UVA, ~325 nm), the 6-4PP can undergo photoisomerization to its Dewar valence isomer.[2]

Quantitative Data on Thymine Dimer Formation

The efficiency of dimer formation is typically measured by its quantum yield (Φ), which is the probability that the absorption of a single photon results in the formation of the photoproduct. The yield is highly dependent on the DNA sequence and the wavelength of UV radiation.

| Parameter | Value | Condition / Wavelength | Source(s) |

| CPD Quantum Yield | ~0.03 (3%) | Single-stranded poly(dT) | [4] |

| ~0.028 (2.8%) | Single-stranded (dT)20 | [4] | |

| ~0.001 (0.1%) | Double-stranded calf thymus DNA | [10] | |

| Relative Formation | CPDs are ~8x more frequent than 6-4PPs | Cellular DNA exposed to UVB | [11] |

| Wavelength Dependence | Peak efficiency for both CPD and 6-4PP formation | ~260 nm | [12] |

| CPD formation is >1.4-fold higher than 6-4PP | >313 nm (UVB/UVA) | [12] | |

| Reaction Time | ~1 picosecond | After UV excitation in (dT)18 | [4] |

Cellular Response: Nucleotide Excision Repair (NER)

In humans and other placental mammals, which lack the photolyase enzymes that can directly reverse CPDs, the primary mechanism for repairing thymine dimers is Nucleotide Excision Repair (NER).[1][13] NER is a complex pathway that recognizes and removes bulky, helix-distorting lesions.[14] The process can be divided into two sub-pathways: Global Genomic NER (GG-NER), which surveys the entire genome for damage, and Transcription-Coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes.[15]

The core steps of GG-NER are damage recognition, dual incision, excision, and synthesis/ligation.[14]

Caption: Global Genomic Nucleotide Excision Repair (GG-NER) Pathway.

Experimental Protocols for Thymine Dimer Analysis

Accurate quantification of thymine dimers is critical for studies in toxicology, cancer research, and drug development. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a gold-standard method for its high sensitivity and specificity.[11]

Protocol: Quantification of Thymine Dimers by HPLC-MS/MS

This protocol outlines the key steps for quantifying CPDs and 6-4PPs in DNA from cultured cells or tissue samples.

1. DNA Extraction:

-

Harvest cells or homogenize tissue samples.

-

Lyse cells using a suitable buffer (e.g., containing SDS and Proteinase K).

-

Extract DNA using a standard phenol-chloroform method or a commercial DNA isolation kit to ensure high purity.

-

Treat with RNase A and RNase T1 to remove contaminating RNA.[6]

-

Precipitate DNA with ethanol, wash, and resuspend in nuclease-free water.

2. Enzymatic Hydrolysis:

-

Quantify the purified DNA (e.g., using UV absorbance).

-

To a known amount of DNA (e.g., 10-20 µg), add a buffer containing succinic acid and CaCl2 (pH 6.0).[11]

-

Add Nuclease P1 and calf spleen phosphodiesterase to digest the DNA into individual deoxynucleosides.[11]

-

Incubate at 37°C for 2-4 hours.

-

Add alkaline phosphatase to convert any remaining deoxynucleoside monophosphates to deoxynucleosides.[11]

-

Add internal standards (e.g., isotopically labeled thymine dimers) for accurate quantification.

3. Sample Cleanup (Optional but Recommended):

-

Use solid-phase extraction (SPE) to remove enzymes and other contaminants that could interfere with the analysis.[6]

-

Elute the deoxynucleosides and dry the sample under vacuum.

-

Reconstitute in the mobile phase for HPLC injection.

4. HPLC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column to separate the thymine dimers from normal nucleosides. A gradient elution with a mobile phase of water and methanol (B129727) (both typically containing a modifier like formic acid) is common.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection. This involves monitoring specific precursor-to-product ion transitions for each analyte (e.g., thymine-thymine CPD, 6-4PP) and the internal standards. This provides exceptional specificity and sensitivity.[11]

5. Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a standard curve using known concentrations of authentic thymine dimer standards.

-

Calculate the quantity of each dimer in the original DNA sample, typically expressed as the number of dimers per million or billion normal bases.

Caption: Experimental Workflow for HPLC-MS/MS Analysis.

References

- 1. abeomics.com [abeomics.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Recognition and repair of the cyclobutane thymine dimer, a major cause of skin cancers, by the human excision nuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymine Dimerization in DNA is an Ultrafast Photoreaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine dimer - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Wavelength dependent formation of thymine dimers and (6-4) photoproducts in DNA by monochromatic ultraviolet light ranging from 150 to 365 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 15. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide on the Mechanism of Thymine Dimer Formation by UV Radiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ultraviolet (UV) radiation is a potent environmental mutagen that induces DNA damage, primarily through the formation of covalent linkages between adjacent pyrimidine (B1678525) bases. The most common of these lesions are thymine (B56734) dimers, which significantly distort the DNA helix, thereby impeding critical cellular processes such as transcription and replication. This technical guide provides a comprehensive overview of the photochemical mechanisms underlying the formation of the two major types of thymine dimers—cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine-(6,4)-pyrimidone photoproducts (6-4PPs). We present quantitative data on their formation, detail experimental protocols for their induction and detection, and illustrate the key cellular repair pathway, Nucleotide Excision Repair (NER), that mitigates their potentially deleterious effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.

The Photochemical Mechanism of Thymine Dimer Formation

The absorption of UV radiation, particularly in the UVB (280–315 nm) and UVC (100–280 nm) ranges, by DNA leads to the electronic excitation of pyrimidine bases.[1] This excitation promotes an electron to a higher energy orbital, making the base highly reactive.[2] If two thymine residues are adjacent on the same DNA strand, this excess energy can be dissipated through the formation of covalent bonds between them, resulting in a dimeric photoproduct.[3]

Cyclobutane Pyrimidine Dimers (CPDs)

CPDs are the most abundant type of UV-induced DNA lesion, accounting for approximately 75% of photoproducts.[4] They are formed through a [2+2] cycloaddition reaction between the C5-C6 double bonds of two adjacent thymine bases.[1] This reaction results in the formation of a four-membered cyclobutane ring linking the two pyrimidines.[3] The formation of CPDs introduces a significant kink of about 9 degrees into the DNA helix, which can stall DNA and RNA polymerases.[5][6]

Pyrimidine-(6,4)-Pyrimidone Photoproducts (6-4PPs)

Constituting about 25% of UV-induced DNA damage, 6-4PPs are formed through a reaction between the C6 position of the 5' thymine and the C4 position of the 3' thymine.[4] This process is believed to involve the formation of an unstable oxetane (B1205548) or azetidine (B1206935) intermediate.[4] The resulting 6-4PP causes a more severe distortion of the DNA helix than a CPD, with a bend of approximately 44 degrees.[6] Upon further exposure to UVA light, 6-4PPs can undergo isomerization to their Dewar valence isomers.[3]

Quantitative Analysis of Thymine Dimer Formation

The efficiency of thymine dimer formation is described by its quantum yield (Φ), which is the fraction of absorbed photons that result in the formation of a specific photoproduct. The quantum yield is influenced by several factors, including the specific pyrimidine bases involved, the flanking DNA sequence, and the overall DNA conformation.[7][8]

| Photoproduct | Dinucleotide Sequence | Quantum Yield (Φ) | Wavelength (nm) | Reference |

| CPD | Thymine-Thymine (TT) | ~0.02-0.03 | 254 | [9] |

| Thymine-Cytosine (TC) | Lower than TT | 254 | [10] | |

| Cytosine-Thymine (CT) | Lower than TT | 254 | [10] | |

| Cytosine-Cytosine (CC) | Lowest | 254 | [10] | |

| 6-4PP | Thymine-Thymine (TT) | ~0.002-0.005 | 254 | [11] |

| Thymine-Cytosine (TC) | Higher than TT | 254 | [12] |

Experimental Protocols

In Vitro UV Irradiation of DNA

Objective: To induce the formation of thymine dimers in a purified DNA sample.

Materials:

-

Purified DNA sample (plasmid or oligonucleotide) in a low-salt buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

UVC germicidal lamp (emission peak at 254 nm).

-

UV radiometer to measure the lamp output.

-

Quartz cuvette or a thin layer of DNA solution in a petri dish on ice.

-

Ice bucket.

Procedure:

-

Place the DNA solution in a quartz cuvette or as a thin layer in a petri dish on a bed of ice to minimize heat-induced damage.

-

Position the UVC lamp at a fixed distance above the sample.

-

Measure the UV intensity at the sample position using a UV radiometer.

-

Expose the DNA sample to a specific dose of UV radiation (Dose (J/m²) = Intensity (W/m²) x Time (s)). A typical dose for significant dimer formation is in the range of 100-1000 J/m².[13]

-

After irradiation, immediately place the sample on ice and store at -20°C or below for subsequent analysis.

Detection and Quantification of Thymine Dimers

Objective: To accurately quantify the number of specific thymine dimers in a DNA sample.

Materials:

-

UV-irradiated DNA sample.

-

Enzymatic digestion cocktail (e.g., DNAse I, nuclease P1, alkaline phosphatase).

-

HPLC system coupled with a tandem mass spectrometer.

-

C18 reverse-phase HPLC column.

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Isotopically labeled internal standards for CPD and 6-4PP.

Procedure:

-

DNA Digestion: Digest the DNA sample to individual nucleosides using an enzymatic cocktail.

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleosides from the digestion mixture.[5]

-

HPLC Separation: Inject the purified nucleoside sample onto the C18 column. Elute the nucleosides using a gradient of the mobile phases.

-

MS/MS Detection: Introduce the eluate into the mass spectrometer. Use selected reaction monitoring (SRM) to detect and quantify the specific parent-to-daughter ion transitions for thymine, CPDs, and 6-4PPs, as well as their corresponding internal standards.[1]

-

Quantification: Calculate the concentration of each photoproduct by comparing its peak area to that of the known concentration of the internal standard.

Objective: To detect and quantify thymine dimers using a specific antibody.

Materials:

-

UV-irradiated DNA sample.

-

96-well microplate.

-

Coating buffer (e.g., phosphate-buffered saline, PBS).

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS).

-

Primary antibody specific for CPDs or 6-4PPs.

-

Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution (e.g., 2 M H₂SO₄).

-

Plate reader.

Procedure:

-

Coating: Denature the DNA sample by heating and then rapidly cooling on ice. Dilute the denatured DNA in coating buffer and add to the wells of the microplate. Incubate to allow the DNA to adhere to the plastic.

-

Washing: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Add blocking buffer to each well to prevent non-specific antibody binding and incubate.

-

Primary Antibody: Add the primary antibody diluted in blocking buffer to the wells and incubate.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate.

-

Washing: Repeat the washing step.

-

Detection: Add the enzyme substrate to the wells and incubate until a color change is observed.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of thymine dimers present in the sample.[13]

Cellular Response to Thymine Dimers: Nucleotide Excision Repair (NER)

In human cells, the primary mechanism for removing thymine dimers is the Nucleotide Excision Repair (NER) pathway.[14] This intricate process involves the recognition of the DNA lesion, excision of a short oligonucleotide containing the damage, and synthesis of a new DNA strand to fill the gap.[15]

There are two sub-pathways of NER:

-

Global Genome NER (GG-NER): Scans the entire genome for bulky lesions like thymine dimers.[2]

-

Transcription-Coupled NER (TC-NER): Specifically repairs lesions in the transcribed strand of active genes, which are recognized when they stall RNA polymerase.[2]

The core steps of NER are:

-

Damage Recognition: In GG-NER, the XPC-RAD23B complex recognizes the distortion in the DNA helix. In TC-NER, a stalled RNA polymerase recruits CSA and CSB proteins.[2]

-

DNA Unwinding: The TFIIH complex, which has helicase activity, is recruited to the site of damage and unwinds the DNA around the lesion, creating a bubble of approximately 30 base pairs.[13]

-

Verification and Incision: The XPA protein verifies the damage, and the endonucleases XPG and XPF-ERCC1 are recruited. XPG cleaves the damaged strand on the 3' side of the lesion, and XPF-ERCC1 cleaves on the 5' side, excising an oligonucleotide of 24-32 bases containing the thymine dimer.[14]

-

DNA Synthesis and Ligation: DNA polymerase fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair process.[2]

Visualizations

References

- 1. Quantification of Urinary Thymidine Dimers in Volunteers After Ultraviolet Radiation Using a New UPLC-MS/MS-based Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Human D-Dimer ELISA Kit (ab196269) is not available | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Sequence-Dependent Thymine Dimer Formation and Photoreversal Rates in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Immunological detection of thymine dimers in indigenous genomic DNA from pre-disinfection drinking water as an ultraviolet disinfection dosimeter - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D0EW00939C [pubs.rsc.org]

- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 15. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

The Biological Significance of Cyclobutane Pyrimidine Dimers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) are the most prevalent type of DNA damage induced by ultraviolet (UV) radiation from sunlight. These lesions form between adjacent pyrimidine bases on the same DNA strand, creating a stable cyclobutane ring that distorts the DNA double helix. This structural alteration has profound biological consequences, acting as a primary trigger for a cascade of cellular responses ranging from DNA repair and cell cycle arrest to mutagenesis and apoptosis. Unrepaired CPDs are a major etiological factor in the development of skin cancer, making them a critical area of study for researchers, clinicians, and pharmaceutical developers. This technical guide provides a comprehensive overview of the formation, biological impact, and repair of CPDs, along with detailed experimental protocols for their study and quantitative data to support further research and therapeutic development.

Introduction

Exposure to solar UV radiation is a ubiquitous environmental stressor that poses a significant threat to the integrity of the genome. The DNA molecule readily absorbs UVB (290-320 nm) and, to a lesser extent, UVA (320-400 nm) radiation, leading to the formation of various photoproducts.[1][2] Among these, cyclobutane pyrimidine dimers are the most abundant, accounting for approximately 75% of all UV-induced DNA lesions.[3] CPDs can form between any two adjacent pyrimidines: thymine-thymine (T-T), thymine-cytosine (T-C), cytosine-thymine (C-T), and cytosine-cytosine (C-C).[4] The formation of these dimers introduces a significant kink in the DNA backbone, disrupting the normal base pairing and helical structure.[5] This distortion is the primary signal for cellular recognition and response, initiating a complex interplay of pathways that determine the ultimate fate of the cell.

Formation and Structure of Cyclobutane Pyrimidine Dimers

The formation of a CPD is a photochemical reaction that occurs when UV radiation is absorbed by adjacent pyrimidine bases. The energy from the UV photon excites the electrons in the pyrimidine rings, leading to the formation of a four-membered cyclobutane ring between the C5 and C6 carbons of the adjacent bases.[6] This creates a covalent linkage that is highly stable.[7] The relative frequency of CPD formation at different dipyrimidine sites is influenced by the specific DNA sequence and its conformation.[8]

Biological Consequences of CPDs

The presence of CPDs in the genome triggers a multifaceted cellular response aimed at mitigating the damaging effects of these lesions.

Impact on DNA Replication and Transcription

The structural distortion caused by CPDs poses a significant block to the progression of both DNA and RNA polymerases.[9] During DNA replication, the replicative polymerase stalls at the site of the CPD, which can lead to the collapse of the replication fork and the formation of double-strand breaks.[10][11] Similarly, transcription is halted when RNA polymerase encounters a CPD on the template strand, preventing the synthesis of essential proteins.[10]

Mutagenesis and Carcinogenesis

If CPDs are not repaired before the cell undergoes DNA replication, they can lead to mutations. Specialized translesion synthesis (TLS) polymerases can bypass the lesion, but they often do so in an error-prone manner.[12][13] The most common mutation associated with CPDs is the C-to-T transition, often referred to as the "UV signature mutation."[14][15] This occurs because the cytosine in a CPD can undergo deamination to uracil, which is then read as a thymine (B56734) by the TLS polymerase.[16] The accumulation of these mutations in critical genes, such as the p53 tumor suppressor gene, is a key driver in the development of skin cancers, including basal cell carcinoma, squamous cell carcinoma, and melanoma.[2][17]

Cellular Signaling and Responses

The presence of CPDs activates complex cellular signaling pathways, primarily the DNA damage response (DDR). This leads to the activation of checkpoint kinases such as ATM and ATR, which in turn orchestrate cell cycle arrest to allow time for DNA repair.[10] If the damage is too extensive to be repaired, the cell may undergo apoptosis, or programmed cell death, to prevent the propagation of mutations.[15] CPDs have also been shown to induce inflammatory responses and immunosuppression in the skin, which can further contribute to the development of skin cancer.[1][18]

DNA Repair Mechanisms for CPDs

Cells have evolved sophisticated mechanisms to repair CPDs and maintain genomic integrity.

Nucleotide Excision Repair (NER)

In placental mammals, including humans, the primary pathway for removing CPDs is nucleotide excision repair (NER).[9][19] NER is a complex, multi-step process that involves the recognition of the DNA lesion, excision of a short oligonucleotide containing the damage, and synthesis of a new DNA strand using the undamaged strand as a template.[20] There are two sub-pathways of NER: global genome NER (GG-NER), which repairs lesions throughout the genome, and transcription-coupled NER (TC-NER), which specifically removes lesions from the transcribed strand of active genes.[21][22]

Photoreactivation

Many organisms, from bacteria to non-placental mammals, possess an enzyme called photolyase that can directly reverse CPDs in a process called photoreactivation.[7][23] Photolyase binds to the CPD and, upon absorbing blue light, uses the light energy to break the cyclobutane ring, restoring the original pyrimidine bases.[23][24] Humans lack a functional photolyase gene.

Quantitative Data on CPD Formation and Repair

The formation and repair of CPDs can be quantified to understand the dynamics of DNA damage and repair in different cell types and under various conditions.

| Parameter | Value | Cell Type/Condition | Reference |

| CPD Formation | |||

| UVC (254 nm) efficiency | 284x > UVB | Normal Human Fibroblasts | [4] |

| UVC (254 nm) efficiency | 3654x > UVA-UVB | Normal Human Fibroblasts | [4] |

| 6-4PP to CPD ratio (UVC) | 14% | Normal Human Fibroblasts | [4] |

| 6-4PP to CPD ratio (UVB) | 11% | Normal Human Fibroblasts | [4] |

| 6-4PP to CPD ratio (UVA-UVB) | 7% | Normal Human Fibroblasts | [4] |

| CPD Repair | |||

| CPDs removed in 1 hour | ~40% | Human Epidermal Keratinocytes (in vivo & in vitro) | [8] |

| CPDs removed in 6 hours | ~70% | Human Epidermal Keratinocytes (in vivo & in vitro) | [8] |

| CPDs removed in 24 hours | ~90% | Human Epidermal Keratinocytes (in vivo & in vitro) | [8] |

| CPD repair at 48 hours | Virtually complete | Human Skin (Types I-VI) | [20] |

| Residual CPDs after chronic UVB | ~24% | HaCaT Keratinocytes | [25] |

| Mutagenesis | |||

| Predominant Mutation | C -> T transition | - | [15] |

Experimental Protocols

A variety of experimental techniques are available to induce, detect, and quantify CPDs, as well as to assess DNA repair and mutagenesis.

Induction of CPDs

CPDs can be induced in cultured cells or skin explants by exposure to UV radiation. A common laboratory source is a germicidal lamp emitting UVC radiation at 254 nm. The dose of UV radiation is typically measured in Joules per square meter (J/m²).

Quantification of CPDs by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying CPDs in DNA samples.

Protocol:

-

DNA Extraction: Isolate genomic DNA from control and UV-irradiated cells.

-

DNA Denaturation: Convert the double-stranded DNA to single-stranded DNA by heating at 95-100°C for 10 minutes, followed by rapid chilling on ice.

-

DNA Coating: Coat a high-binding 96-well plate with the denatured DNA samples and standards.

-

Blocking: Block non-specific binding sites in the wells with a blocking buffer.

-

Primary Antibody Incubation: Incubate the wells with a monoclonal antibody specific for CPDs.

-

Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the wells using a microplate reader. The amount of CPDs in the samples is determined by comparing their absorbance to a standard curve generated with DNA of a known CPD frequency.[10][14][26][27]

Visualization of CPDs by Immunofluorescence

Immunofluorescence allows for the visualization of CPDs within individual cells.

Protocol:

-

Cell Culture and UV Irradiation: Grow cells on coverslips and expose them to UV radiation.

-

Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the CPD lesions.

-

Blocking: Block non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to CPDs.

-

Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the fluorescent signal using a fluorescence microscope. The intensity of the fluorescence corresponds to the amount of CPDs.[3][6][22][24][28]

Genome-Wide Mapping of CPDs by CPD-seq

CPD-seq is a high-throughput sequencing technique that allows for the mapping of CPDs at single-nucleotide resolution across the entire genome.

Protocol:

-

UV Irradiation and DNA Isolation: Expose cells to UV radiation and isolate genomic DNA.

-

Enzymatic Cleavage: Use an enzyme, such as T4 endonuclease V, that specifically recognizes and cleaves the DNA backbone at the site of a CPD.

-

Ligation of Adapters: Ligate sequencing adapters to the ends of the DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. The 5' ends of the reads will correspond to the locations of the CPDs.[2][9][12][29][30]

Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks, which can be an indirect measure of NER activity following CPD formation.

Protocol:

-

Cell Encapsulation: Embed single cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells with a detergent and high salt solution to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope.

-

Analysis: The DNA from cells with strand breaks will migrate out of the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[1][5][17][18][31]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the CPD response and the experimental methods to study them can aid in understanding.

Caption: Nucleotide Excision Repair (NER) Pathway for CPDs.

Caption: Experimental Workflow for CPD Quantification by ELISA.

Conclusion

Cyclobutane pyrimidine dimers are a major form of DNA damage with significant biological consequences, most notably their role in the etiology of skin cancer. Understanding the mechanisms of CPD formation, their impact on cellular processes, and the intricate pathways of their repair is crucial for developing effective strategies for cancer prevention and therapy. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the biology of CPDs and to explore novel therapeutic interventions targeting DNA damage and repair pathways. The continued study of these lesions will undoubtedly lead to new insights into genome maintenance and the pathogenesis of UV-induced diseases.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Genome-Wide Mapping of UV-Induced DNA Damage with CPD-Seq | Springer Nature Experiments [experiments.springernature.com]

- 3. scbt.com [scbt.com]

- 4. Cyclobutane Pyrimidine Dimer Density as a Predictive Biomarker of the Biological Effects of Ultraviolet Radiation in Normal Human Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comet assay - Wikipedia [en.wikipedia.org]

- 6. arigobio.com [arigobio.com]

- 7. graphviz.org [graphviz.org]

- 8. Comparative removal of pyrimidine dimers from human epidermal keratinocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genome-Wide Mapping of UV-Induced DNA Damage with CPD-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CPD ELISA Kit (cyclobutane pyrimidine dimers, DNA samples) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Damage mapping techniques and the light they have shed on canonical and atypical UV photoproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time kinetics of cyclobutane pyrimidine dimer formation by narrowband and broadband UVB irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Melanoma - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. rndsystems.com [rndsystems.com]

- 18. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Germicidal Efficacy and Mammalian Skin Safety of 222-nm UV Light - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. barbatti.org [barbatti.org]

- 22. docs.abcam.com [docs.abcam.com]

- 23. Cyclobutane pyrimidine dimers are predominant DNA lesions in whole human skin exposed to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 25. Reduction of DNA damage repair efficiency and accumulation of residual damage following chronic UVB-irradiation of HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CPD ELISA Kit (cyclobutane pyrimidine dimers, cell-based) (ab242298) is not available | Abcam [abcam.com]

- 27. cellbiolabs.com [cellbiolabs.com]

- 28. ibidi.com [ibidi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Discovery of Thymine Dimers in DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest to Understand UV-Induced Biological Damage

Prior to the mid-20th century, the deleterious effects of ultraviolet (UV) radiation on living organisms were well-documented but poorly understood at a molecular level. It was known that UV light could induce mutations and kill bacteria, suggesting that the genetic material, deoxyribonucleic acid (DNA), was the primary target. However, the precise chemical nature of the UV-induced damage remained elusive. This guide details the pivotal experiments and logical progression that led to the identification of the thymine (B56734) dimer as the first major DNA photoproduct, a landmark discovery that laid the foundation for the field of DNA repair.

The Breakthrough: From Frozen Thymine to a Stable Photoproduct

The critical breakthrough came not from irradiating DNA itself, but from studying its individual components. In 1960, a team of Dutch scientists, R. Beukers and W. Berends, at the Delft Technological University, conducted a series of experiments that isolated the first DNA photoproduct.[1] They observed that irradiating a frozen aqueous solution of the DNA base thymine with UV light (primarily at 254 nm) caused a reversible loss of its characteristic UV absorption.[2][3]

This observation was key; upon thawing, the absorption did not return, indicating the formation of a stable, non-absorbing product. However, if this new product was re-irradiated in an aqueous (non-frozen) solution with shorter wavelength UV light, the original thymine absorption spectrum would reappear. This suggested the formation of a stable dimer that could be monomerized by UV energy.[1] By using techniques like paper chromatography, they successfully isolated this novel compound, which they identified as a thymine dimer .[2][3]

Confirmation in DNA and Biological Significance

While the work of Beukers and Berends was groundbreaking, it was performed on an isolated DNA base in a non-biological state (ice). The crucial next step was to determine if these dimers formed in actual DNA and if they were responsible for the observed biological damage. This question was answered by the elegant work of Richard and Jane Setlow at Oak Ridge National Laboratory in the early 1960s.[4][5]

The Setlows irradiated solutions of DNA, as well as transforming DNA and bacteria, with UV light.[5][6] After irradiation, they hydrolyzed the DNA to release the individual bases and their photoproducts. Using radioactively labeled thymine ([¹⁴C]thymine or [³H]thymine), they were able to track the fate of thymine following UV exposure. Through meticulous paper chromatography, they demonstrated that the major photoproduct formed in DNA had the same chromatographic mobility as the thymine dimer identified by Beukers and Berends.[5][7]

Crucially, they correlated the formation of these dimers with the loss of biological activity (e.g., the transforming ability of DNA or the survival of bacteria).[5] Furthermore, they showed that photoreactivation, a known process where visible light could reverse UV damage in cells, directly corresponded to the splitting (monomerization) of the thymine dimers within the DNA.[4] This provided the first strong evidence that the thymine dimer was not just a chemical curiosity, but a biologically significant DNA lesion responsible for the lethal and mutagenic effects of UV radiation.[5][8]

Experimental Protocols: Reconstructing the Landmark Experiments

The following protocols are reconstructed from the methodologies described in the seminal papers of the era. They represent the core techniques used to isolate and identify thymine dimers.

Protocol 1: Formation and Isolation of Thymine Dimers from Frozen Solution

(Based on the work of Beukers and Berends)

-

Sample Preparation: An aqueous solution of thymine (e.g., 1 mg/mL) is prepared. If tracking is desired, radiolabeled [¹⁴C]thymine is included.

-

Irradiation: The thymine solution is placed in a quartz cuvette or petri dish and rapidly frozen using dry ice or liquid nitrogen. The frozen sample is then irradiated with a low-pressure mercury lamp, which emits predominantly at 254 nm. The irradiation is carried out for several hours.

-

Thawing and Initial Analysis: The sample is thawed. A UV absorption spectrum is taken to confirm the decrease in absorbance at ~265 nm, indicating the loss of the thymine chromophore.

-

Isolation via Paper Chromatography:

-

The irradiated thymine solution is spotted onto Whatman No. 1 chromatography paper.

-

Control spots of non-irradiated thymine are also applied.

-

The chromatogram is developed using a descending chromatographic technique. A common solvent system was n-butanol:acetic acid:water (80:12:30 v/v/v).

-

The paper is dried in a fume hood.

-

-

Detection and Identification:

-

UV Shadowing: The paper is viewed under a 254 nm UV lamp. The non-irradiated thymine spot will appear as a dark, UV-absorbing spot. The dimer, lacking the pyrimidine (B1678525) chromophore, will not absorb significantly and will be located at a different position.

-

Autoradiography (if radiolabeled): The paper is exposed to X-ray film. Both the remaining monomeric thymine and the newly formed dimer will appear as dark spots. The dimer is identified by its different migration distance (R_f value) compared to the thymine monomer.

-

Elution and Characterization: The area of the paper corresponding to the dimer is excised, and the compound is eluted from the paper using water or a buffer. This isolated product can then be subjected to further analysis, such as mass spectrometry or re-irradiation to confirm its ability to revert to thymine monomers.

-

Protocol 2: Identification of Thymine Dimers in Irradiated DNA

(Based on the work of R.B. Setlow and J.K. Setlow)

-

DNA Labeling and Irradiation:

-

Bacteria (e.g., E. coli) are grown in a medium containing radiolabeled thymidine (B127349) (e.g., [³H]thymidine) to incorporate the label into their DNA.

-

The DNA is then extracted and purified, or alternatively, the bacterial cells themselves are irradiated.

-

The DNA solution or cell suspension is irradiated with a germicidal UV lamp (254 nm) at a known dose.

-

-

DNA Hydrolysis: The irradiated DNA is completely hydrolyzed to its constituent bases and photoproducts. This is typically achieved by heating the DNA sample in 98% formic acid at 175°C for 30-45 minutes.

-

Chromatographic Separation:

-

The resulting hydrolysate is spotted onto chromatography paper.

-

A known standard of the thymine dimer (produced via Protocol 1) is often co-spotted or run on an adjacent lane for comparison.

-

The chromatogram is developed as described in Protocol 1 (4.1.4).

-

-

Quantification and Analysis:

-

The dried chromatogram is cut into strips.

-

The radioactivity in each strip is measured using a liquid scintillation counter.

-

The percentage of the total radioactivity found in the thymine dimer spot relative to the thymine monomer spot is calculated. This provides a quantitative measure of the conversion of thymine to dimers at a given UV dose.

-

Quantitative Data Presentation

The early studies provided key quantitative data that established the relationship between UV dose and dimer formation. The following tables summarize representative findings from that era.

Table 1: Chromatographic Separation of Thymine and its Photoproduct (Representative R_f values from paper chromatography)

| Compound | Solvent System | R_f Value (Approximate) |

| Thymine Monomer | n-butanol:acetic acid:water | 0.55 |

| Thymine Dimer (cis-syn) | n-butanol:acetic acid:water | 0.25 |

Note: R_f (retardation factor) is the ratio of the solute's distance traveled to the solvent's distance traveled. A lower R_f value indicates less mobility in this solvent system.

Table 2: Yield of Thymine Dimers in E. coli DNA vs. UV Dose (Representative data illustrating the dose-dependent formation)

| UV Dose at 254 nm (ergs/mm²) | % of Thymine as Dimers |

| 500 | ~1.0% |

| 1000 | ~2.0% |

| 2000 | ~3.8% |

| 4000 | ~7.0% |

Visualizing the Discovery and Process

Diagrams help clarify the experimental workflow and the logical steps that underpinned this historic discovery.

Caption: Experimental workflow for identifying thymine dimers in DNA.

Caption: Logical progression of the thymine dimer discovery.

Caption: Formation of a thymine dimer from adjacent thymine bases.

References

- 1. 50 years thymine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of the irradiation product of thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of the irradiation product of thymine – ScienceOpen [scienceopen.com]

- 4. Richard B. Setlow :: DNA from the Beginning [dnaftb.org]

- 5. EVIDENCE THAT ULTRAVIOLET-INDUCED THYMINE DIMERS IN DNA CAUSE BIOLOGICAL DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video 28: Richard Setlow, clip 3 :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 7. THE PRECURSOR OF THE THYMINE DIMER IN ICE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE DISAPPEARANCE OF THYMINE DIMERS FROM DNA: AN ERROR-CORRECTING MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Thymine Dimers in UV-induced Mutagenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exposure to ultraviolet (UV) radiation is a primary etiological factor in the development of skin cancer, largely driven by the formation of covalent linkages between adjacent pyrimidine (B1678525) bases in DNA, known as thymine (B56734) dimers. This technical guide provides an in-depth exploration of the pivotal role of these photoproducts, primarily cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs), in initiating the cascade of events that leads to mutagenesis. We will dissect the mechanisms of their formation, their impact on DNA topology, the cellular responses they trigger including DNA damage response and repair pathways, and the process of translesion synthesis (TLS) that is the ultimate source of UV-induced mutations. This guide is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways to facilitate a deeper understanding of this critical area of research.

Introduction: The Genesis of UV-Induced DNA Damage

Ultraviolet radiation, particularly in the UVB spectrum (280-315 nm), is readily absorbed by DNA, leading to the formation of dimeric photoproducts between adjacent pyrimidine bases.[1][2] The two major classes of these lesions are cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs).[3][4] CPDs are the most abundant type of UV-induced DNA damage, forming a four-membered ring between two adjacent pyrimidines.[1][5] 6-4PPs, which are less frequent, involve a covalent bond between the C6 position of one pyrimidine and the C4 position of the adjacent pyrimidine.[1][5] These lesions introduce significant distortions into the DNA double helix, creating a formidable obstacle to the cellular machinery responsible for DNA replication and transcription.[2][6] The cellular response to this damage is a complex interplay of DNA repair mechanisms and damage tolerance pathways, the outcome of which determines the fate of the cell – survival with a faithfully repaired genome, or the introduction of mutations that can lead to carcinogenesis.

Quantitative Landscape of UV-Induced DNA Lesions and Repair

The formation, repair, and mutagenic potential of thymine dimers are quantifiable aspects that are crucial for understanding their biological impact. The following tables summarize key quantitative data gathered from various studies.

Table 1: Formation and Repair of UV-Induced Pyrimidine Dimers

| Parameter | Cyclobutane Pyrimidine Dimers (CPDs) | Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) | References |

| Relative Frequency of Formation | ~75% of total UV-induced photoproducts | ~25% of total UV-induced photoproducts | |

| DNA Helix Distortion | Bends DNA by ~7-9° | Bends DNA by ~44° | |

| Relative Repair Efficiency by NER | Slower | Faster |

Table 2: Mutagenic Potential of Translesion Synthesis (TLS) Polymerases at Thymine Dimers

| TLS Polymerase | Lesion Bypassed | Fidelity of Bypass | Predominant Mutation Type (if any) | References |

| DNA Polymerase η (Pol η) | TT-CPD | Generally accurate (inserts AA) | Low error rate | [7][8] |

| DNA Polymerase ζ (Pol ζ) | Extender for other TLS polymerases | Error-prone | Can extend from misinserted bases | [9][10] |

| DNA Polymerase ι (Pol ι) | TT-CPD | Error-prone (inserts G opposite T) | T to G transversions | [11] |

| DNA Polymerase κ (Pol κ) | Extender for other TLS polymerases | Can be error-prone | - | [12] |

Table 3: The "UV Signature" Mutation Spectrum

| Mutation Type | Approximate Frequency | Context | References |

| C→T Transitions | ≥60% | At dipyrimidine sites | [13][14] |

| CC→TT Tandem Mutations | ≥5% | At adjacent cytosines | [13][14] |

Cellular Response to UV-Induced DNA Damage

The presence of thymine dimers triggers a sophisticated and multi-pronged cellular response aimed at preserving genomic integrity. This response encompasses DNA damage signaling and the deployment of various repair and tolerance mechanisms.

DNA Damage Response (DDR) Signaling

The primary sensor of UV-induced replication stress is the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1] When a replication fork stalls at a thymine dimer, the exposed single-stranded DNA (ssDNA) is coated by Replication Protein A (RPA), which then recruits ATR.[15] ATR, in turn, activates a downstream signaling cascade, most notably by phosphorylating the checkpoint kinase 1 (Chk1).[7] This ATR-Chk1 pathway activation leads to cell cycle arrest, providing time for DNA repair, and also promotes the stability of the stalled replication fork.[7][15]

Figure 1: UV-induced DNA Damage Response Pathway.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is the primary and most versatile mechanism for removing bulky DNA lesions like thymine dimers in humans.[16][17] NER operates through two sub-pathways:

-

Global Genome NER (GG-NER): This pathway surveys the entire genome for helix-distorting lesions. The process is initiated by the XPC-RAD23B complex, which recognizes the distortion caused by the thymine dimer.[17]

-

Transcription-Coupled NER (TC-NER): This pathway specifically removes lesions from the transcribed strand of actively expressed genes. It is initiated when RNA polymerase stalls at a thymine dimer.[17]

Following initial recognition, both pathways converge. The TFIIH complex is recruited to the site of damage and unwinds the DNA around the lesion. The endonucleases XPG and XPF-ERCC1 then incise the damaged strand on either side of the dimer, excising a short oligonucleotide containing the lesion. Finally, DNA polymerase fills the gap using the undamaged strand as a template, and DNA ligase seals the nick.[2][18]

Figure 2: Nucleotide Excision Repair (NER) Pathway.

Translesion Synthesis (TLS)

When thymine dimers are not repaired before the onset of DNA replication, the high-fidelity replicative DNA polymerases stall.[19] To overcome this blockage and prevent replication fork collapse, cells employ a damage tolerance mechanism called Translesion Synthesis (TLS).[19] TLS utilizes specialized, low-fidelity DNA polymerases that can accommodate the distorted DNA template and synthesize across the lesion.[20]

The process is initiated by the ubiquitination of the proliferating cell nuclear antigen (PCNA), which acts as a molecular switch to recruit TLS polymerases.[21] Different TLS polymerases exhibit varying efficiencies and fidelities when bypassing thymine dimers:

-

DNA Polymerase η (Pol η): This is the primary polymerase responsible for bypassing CPDs. Remarkably, Pol η can insert two adenine (B156593) residues opposite a TT-dimer, leading to error-free bypass.[7][8]

-

DNA Polymerase ζ (Pol ζ): Pol ζ often acts as an "extender" polymerase, taking over after an "inserter" polymerase has placed a nucleotide opposite the lesion. It is generally considered to be more error-prone.[9][10]

-

Other TLS Polymerases (ι, κ): These polymerases can also participate in bypassing UV-induced lesions, often with lower fidelity, contributing to the mutagenic outcome.[11][12]

The choice of TLS polymerase and the accuracy of the bypass are critical determinants of whether a mutation will be introduced.

Figure 3: Translesion Synthesis (TLS) Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study UV-induced mutagenesis.

Quantification of Thymine Dimers by ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of CPDs or 6-4PPs in DNA samples.[2][7][15][22][23]

Materials:

-

DNA High-Binding 96-well plate

-

Purified DNA samples

-

CPD- or 6-4PP-DNA standards

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

-

DNA Binding Solution

-

Assay Diluent (e.g., PBS with 1% BSA)

-

Primary antibody (anti-CPD or anti-6-4PP)

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

DNA Denaturation: Heat DNA samples and standards at 100°C for 10 minutes, then immediately place on ice for 10 minutes to obtain single-stranded DNA.

-

DNA Coating: Add 50 µL of denatured DNA samples and standards to the wells of the DNA High-Binding plate. Add 50 µL of DNA Binding Solution to each well. Incubate overnight at room temperature on an orbital shaker.

-

Blocking: Wash the plate twice with Wash Buffer. Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Primary Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of diluted primary antibody (typically 1:1000 to 1:5000 dilution in Assay Diluent) to each well. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of diluted HRP-conjugated secondary antibody (typically 1:1000 to 1:5000 dilution in Assay Diluent) to each well. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times with Wash Buffer. Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction and Read Plate: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a plate reader.

-

Quantification: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to determine the concentration of CPDs or 6-4PPs in the unknown samples.

In Vitro Translesion Synthesis (TLS) Assay

This primer extension assay allows for the in vitro characterization of the efficiency and fidelity of a specific DNA polymerase in bypassing a site-specific thymine dimer.[3][24][25][26]

Materials:

-

Oligonucleotide template containing a site-specific thymine dimer (e.g., TT-CPD)

-

5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer

-

Purified DNA polymerase to be tested

-

dNTPs

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 50 µg/mL BSA)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Annealing: Anneal the labeled primer to the template oligonucleotide containing the thymine dimer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare the reaction mixture on ice containing the annealed primer/template, dNTPs, and reaction buffer.

-

Initiate Reaction: Add the purified DNA polymerase to the reaction mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

-

Denaturation and Electrophoresis: Heat the samples at 95°C for 5 minutes to denature the DNA. Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The size of the products will indicate whether the polymerase stalled at the lesion or successfully bypassed it. The intensity of the bands corresponding to bypass products reflects the efficiency of TLS.

-

Fidelity Analysis (optional): The bypass products can be excised from the gel, amplified by PCR, and sequenced to determine the identity of the nucleotide(s) inserted opposite the thymine dimer, thus revealing the fidelity of the polymerase.

Analysis of UV-Induced Mutation Spectra

This protocol outlines a general workflow for identifying the spectrum of mutations induced by UV radiation in a cellular system, often utilizing next-generation sequencing (NGS).[12][19][27]

Materials:

-

Cell culture reagents

-

UV source (e.g., UV-C lamp with a dosimeter)

-

DNA extraction kit

-

PCR reagents and primers for a target gene or for whole-genome amplification

-

Next-generation sequencing platform and reagents

-

Bioinformatics software for sequence alignment and variant calling

Procedure:

-

Cell Culture and UV Irradiation: Culture cells to the desired confluency. Expose the cells to a specific dose of UV radiation. A control group of cells should be mock-irradiated.

-

Post-UV Incubation: Allow the cells to grow for a period sufficient for DNA repair and replication to occur, allowing mutations to become fixed in the genome.

-

DNA Extraction: Isolate genomic DNA from both the UV-irradiated and control cell populations.

-

Target Amplification and Sequencing:

-

Targeted Sequencing: Amplify a specific gene of interest (e.g., a reporter gene or a cancer-related gene) from the genomic DNA using high-fidelity PCR.

-

Whole-Genome/Exome Sequencing: Prepare sequencing libraries from the genomic DNA for whole-genome or whole-exome sequencing.

-

-

Next-Generation Sequencing: Sequence the amplified DNA or sequencing libraries using a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Align the sequencing reads to the reference genome.

-

Call variants (mutations) in the UV-irradiated samples and compare them to the control samples to identify UV-induced mutations.

-

Analyze the types and sequence context of the identified mutations to determine the UV-induced mutation spectrum. This includes calculating the frequencies of different base substitutions (e.g., C→T, T→C) and identifying the presence of tandem mutations (e.g., CC→TT).

-

Conclusion

Thymine dimers are not merely inert photoproducts; they are potent instigators of a complex cellular drama that can culminate in mutagenesis and carcinogenesis. Their formation triggers a sophisticated DNA damage response, and their efficient removal by nucleotide excision repair is a critical line of defense. However, when repair is incomplete or delayed, the cell resorts to translesion synthesis, a double-edged sword that ensures the completion of replication at the cost of genomic fidelity. The error-prone nature of some TLS polymerases is the direct cause of the characteristic "UV signature" mutations found in skin cancers. A thorough understanding of the quantitative and mechanistic aspects of thymine dimer-induced mutagenesis, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel strategies for the prevention and treatment of UV-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biocat.com [biocat.com]

- 3. In Vitro Gap-directed Translesion DNA Synthesis of an Abasic Site Involving Human DNA Polymerases ϵ, λ, and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells: NUCLEOTIDE EXCISION REPAIR, DNA DAMAGE CHECKPOINT, AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring the formation and repair of DNA damage by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [1701.02877] Generalisation in Named Entity Recognition: A Quantitative Analysis [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluating Medical Entity Recognition in Health Care: Entity Model Quantitative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CPD and 6-4PP ELISA Combo Kit [cellbiolabs.com]

- 16. A rapid assay for measuring nucleotide excision repair by oligonucleotide retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 18. Measuring the formation and repair of UV damage at the DNA sequence level by ligation-mediated PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. UV Signature Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. singerlab.ucdavis.edu [singerlab.ucdavis.edu]

- 22. mybiosource.com [mybiosource.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 27. A Comprehensive Assessment of Ultraviolet-Radiation-Induced Mutations in Flammulina filiformis Using Whole-Genome Resequencing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Cis-Syn and Trans-Syn Thymine Dimers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ultraviolet (UV) radiation induces the formation of covalent linkages between adjacent pyrimidine (B1678525) bases in DNA, creating photoproducts known as pyrimidine dimers. The most common of these are thymine (B56734) dimers, which exist as several stereoisomers, primarily the cis-syn and trans-syn cyclobutane (B1203170) pyrimidine dimers (CPDs). These lesions introduce significant structural distortions into the DNA double helix, interfering with replication and transcription and are a primary cause of mutagenesis and skin cancer.[1][2][3] Understanding the precise structural differences between these isomers is critical for elucidating their biological consequences and the mechanisms of their recognition and repair. This guide provides a detailed comparison of cis-syn and trans-syn thymine dimers, summarizing quantitative structural data, outlining experimental protocols for their characterization, and visualizing relevant biological pathways.

Core Molecular Structure and Stereochemistry

UV light exposure can trigger a [2+2] cycloaddition reaction between the C5 and C6 double bonds of adjacent thymine bases, forming a four-membered cyclobutane ring.[4][5] The stereochemistry of the resulting dimer is defined by the relative orientation of the thymine rings.

-

Cis-Syn Thymine Dimer: This is the major photoproduct induced by UV light in duplex DNA.[1][6] The term "cis" indicates that the thymine bases are fused on the same side of the cyclobutane ring, while "syn" refers to the adjacent, or same-side, positioning of the bases along the DNA strand.[7] This conformation introduces a significant kink in the DNA.[3]

-

Trans-Syn Thymine Dimer: This isomer is formed in lower yields and is more commonly associated with single-stranded DNA.[6] The "trans" designation signifies that the thymine bases are on opposite sides of the cyclobutane ring plane.[7] Despite also being a "syn" dimer along the strand, this stereoisomer introduces a more severe structural perturbation to the DNA helix compared to the cis-syn form.[8][9]

Impact on DNA Duplex Conformation

The formation of a cyclobutane ring imposes rigid constraints on the DNA backbone, leading to significant local and global conformational changes.

The cis-syn dimer introduces a pronounced bend of approximately 30° toward the major groove and an unwinding of the helix by about 9°.[1][10] This distortion is accompanied by a widening of both the minor and major grooves adjacent to the lesion.[4] Structurally, the hydrogen bonding between the dimerized thymines and their complementary adenines is disrupted, particularly at the 5'-thymine of the dimer, where one hydrogen bond is effectively lost.[10][11] The glycosidic torsion angle (χ) of this 5' thymine residue uniquely adopts a syn conformation, a notable deviation from the standard anti conformation found in B-DNA.[10]

The trans-syn dimer is considered to cause a more profound perturbation, potentially creating a significant kink or dislocation in the DNA structure.[8][9] NMR studies suggest that the structural disruption is more pronounced on the 5'-side of the trans-syn dimer, whereas for the cis-syn dimer, the perturbation is greater on the 3'-side.[8][12]

Quantitative Structural and Thermodynamic Data

The structural perturbations can be quantified through various biophysical and computational methods. The following table summarizes key parameters comparing standard B-DNA with DNA containing cis-syn and trans-syn thymine dimers.

| Parameter | B-DNA (Typical) | DNA with Cis-Syn Dimer | DNA with Trans-Syn Dimer | Reference |

| Global Bend Angle | ~0° | ~30° | >30° (inferred as more severe) | [1][8][10] |

| Helical Unwinding | 0° (reference) | ~9° | Not explicitly quantified, but significant perturbation noted | [1][8] |

| 5'-T Glycosidic Angle (χ) | anti (~-120°) | syn (~-52°) | Not explicitly detailed in reviewed literature | [10] |

| H-Bonding (5'-T to A) | 2 standard H-bonds | Weakened; one H-bond lost or significantly lengthened | Significantly perturbed | [10][11] |

| H-Bonding (3'-T to A) | 2 standard H-bonds | Maintains normal Watson-Crick H-bonds | Perturbed | [10] |

| Helix Stability (ΔH, kcal/mol) | -64 ± 6 | -66 ± 7 (little perturbation) | -44 ± 4 (significant destabilization) | [8][12] |

| Helix Stability (ΔS, eu) | -178 ± 18 | -189 ± 19 | -132 ± 13 | [8][12] |

Experimental Protocols for Structural Characterization

Determining the high-resolution structure of DNA containing thymine dimers relies on a combination of synthesis, purification, and advanced analytical techniques.

Synthesis and Purification of Dimer-Containing Oligonucleotides

-

Solid-Phase Synthesis: Oligodeoxynucleotides (ODNs) containing a site-specific thymine dimer are prepared using an automated DNA synthesizer. This requires a protected cis-syn or trans-syn thymine dimer phosphoramidite (B1245037) building block.[1][8][12]

-

Coupling: The dimer building block is coupled to the growing ODN chain. The coupling time for the dimer is often extended (e.g., 15 minutes) to ensure sufficient efficiency.[1]

-

Deprotection and Purification: Following synthesis, the ODN is cleaved from the solid support and deprotected. The full-length, dimer-containing product is purified from failed sequences and other byproducts using High-Performance Liquid Chromatography (HPLC), typically reverse-phase.[4][11]

-

Verification: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS).[4]

X-ray Crystallography Protocol

-

Sample Preparation: Equimolar amounts of the purified dimer-containing ODN and its complementary strand are mixed in a suitable buffer to form the duplex.

-

Crystallization: The DNA duplex is crystallized, typically using the hanging-drop vapor diffusion method. This involves screening a wide range of precipitants, salts, and pH conditions to find optimal crystallization conditions.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected over a range of crystal orientations.[1]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement or anomalous diffraction methods. The resulting model is refined using software such as X-PLOR or PHENIX to best fit the experimental data.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: The purified and annealed DNA duplex is dissolved in a buffered solution, often in D₂O for non-exchangeable proton studies or a 90% H₂O/10% D₂O mixture for observing exchangeable imino protons.[8][12] For specific assignments, isotopic labeling (e.g., ¹⁵N) of the dimer can be employed.[11]

-

Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field spectrometer (e.g., 500 MHz or higher).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (<5 Å), which is crucial for sequential assignment of protons along the DNA backbone.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (i.e., connected through a few covalent bonds), aiding in the assignment of sugar pucker conformations.[8][12]

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used with ¹⁵N-labeled samples to unambiguously assign the imino proton signals of the thymine dimer.[11]

-

-

Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for molecular dynamics and structure calculation programs (e.g., AMBER) to generate a family of 3D structures consistent with the experimental data.

Biological Recognition and Repair Pathways

The structural distortions induced by thymine dimers serve as recognition signals for the cellular DNA repair machinery. In humans, the primary pathway for removing these lesions is Nucleotide Excision Repair (NER).[13][14][15] In many other organisms, a more direct mechanism involving an enzyme called photolyase is also present.[2][13]

Nucleotide Excision Repair (NER)

The NER pathway is a complex, multi-step process involving over 30 proteins.[14]

-

Damage Recognition: The distortion in the DNA helix is recognized by a protein complex. In global genome NER, this is typically the XPC complex, which is aided by DDB (DNA Damage-Binding) proteins that can bind to the lesion and further bend the DNA.[15]

-

Verification and Unwinding: The TFIIH complex is recruited to the site. Its helicase subunits unwind the DNA around the lesion, creating a bubble of approximately 30 nucleotides.

-

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, are recruited and make incisions on the damaged strand on either side of the lesion.[13]

-

Excision: The oligonucleotide fragment containing the thymine dimer is removed.

-

Repair Synthesis: DNA polymerase fills the resulting gap using the undamaged strand as a template.

-

Ligation: DNA ligase seals the final nick in the phosphodiester backbone, restoring the integrity of the DNA strand.[13]

The greater structural distortion caused by the trans-syn dimer may lead to differential recognition and processing by the NER machinery compared to the more common cis-syn dimer, though both are substrates for this pathway.

Conclusion

The cis-syn and trans-syn thymine dimers, while both products of UV-induced DNA damage, exhibit critical differences in their three-dimensional structure. The cis-syn isomer, the predominant photoproduct, induces a defined bend and unwinding of the DNA helix. In contrast, the trans-syn isomer creates a more severe, kink-like distortion. These distinct structural consequences, quantifiable through X-ray crystallography and NMR spectroscopy, directly influence their thermodynamic destabilization of the DNA duplex and their subsequent recognition and processing by cellular repair pathways like NER. A thorough understanding of these structural nuances is fundamental for research into the mechanisms of mutagenesis, carcinogenesis, and the development of therapeutic strategies targeting DNA repair pathways.

References

- 1. pnas.org [pnas.org]

- 2. Pyrimidine dimer - Wikipedia [en.wikipedia.org]

- 3. PDB-101: Molecule of the Month: Thymine Dimers [pdb101.rcsb.org]

- 4. Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and X-ray crystal structure of novel trans-syn thymine photodimers: effect of a polyoxyethylene spacer chain on photodimer stereochemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 8. 1H NMR assignment and melting temperature study of cis-syn and trans-syn thymine dimer containing duplexes of d(CGTATTATGC).d(GCATAATACG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H NMR assignment and melting temperature study of cis-syn and trans-syn thymine dimer containing duplexes of d(CGTATTATGC)·d(GCATAATACG) [inis.iaea.org]

- 10. Crystal structure of a DNA decamer containing a cis-syn thymine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of a [3-15N]-Labeled Cis-Syn Thymine Dimer-Containing DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. abeomics.com [abeomics.com]

- 14. DNA Repair of Thymine Dimer | PPTX [slideshare.net]

- 15. Recognition and repair of the cyclobutane thymine dimer, a major cause of skin cancers, by the human excision nuclease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Thymine Dimers on DNA Replication Fork Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of thymine (B56734) dimers, predominantly caused by ultraviolet (UV) radiation, presents a significant obstacle to the DNA replication machinery. These lesions distort the DNA double helix, leading to the stalling of replicative DNA polymerases and the potential collapse of the replication fork, a major threat to genome integrity. To overcome this challenge, cells have evolved sophisticated DNA damage tolerance (DDT) pathways that enable the bypass of such lesions, ensuring the completion of DNA replication. This technical guide provides an in-depth examination of the molecular mechanisms governing the cellular response to thymine dimer-induced replication stress. We will explore the dynamics of replication fork stalling, the intricacies of translesion synthesis (TLS) and template switching pathways, and the pivotal role of DNA polymerase eta (Pol η) and Proliferating Cell Nuclear Antigen (PCNA) ubiquitination. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical cellular process.

Introduction

Thymine dimers, primarily cis-syn cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), are the most common type of DNA damage induced by UV radiation.[1][2] These lesions are formed by the covalent linkage of two adjacent thymine bases, creating a kink in the DNA structure that physically obstructs the progression of the replicative DNA polymerase machinery.[1][2][3] The inability of the replisome to traverse these lesions leads to replication fork stalling, a state of arrested DNA synthesis.[4][5][6] Prolonged stalling can lead to replication fork collapse, the formation of double-strand breaks (DSBs), and ultimately, genomic instability, which is a hallmark of cancer.[1][6]

To mitigate these detrimental effects, cells have developed robust DNA damage tolerance (DDT) mechanisms that allow the replication machinery to bypass the damage, leaving the lesion to be repaired later.[4][5] The two major DDT pathways are translesion synthesis (TLS) and template switching. This guide will delve into the molecular intricacies of how thymine dimers impact replication fork progression and the sophisticated cellular responses that ensure genome stability in the face of this common form of DNA damage.

The Stalling of the Replication Fork

The presence of a thymine dimer in the template strand presents a formidable block to the high-fidelity replicative DNA polymerases, such as DNA polymerase delta (Pol δ) and epsilon (Pol ε).[4] The active sites of these polymerases are not configured to accommodate the distorted DNA structure caused by the dimer, leading to a halt in DNA synthesis.[7] This stalling of the replication fork is a critical event that initiates a cascade of signaling events to coordinate the damage response.[5][6]

Quantitative Impact on Replication Fork Progression

The stalling of replication forks at thymine dimers leads to a measurable decrease in the rate of DNA replication. The DNA fiber assay is a powerful technique used to visualize and quantify the dynamics of individual replication forks.[8][9] By labeling nascent DNA with halogenated nucleotides, researchers can measure the length of replication tracks and thereby determine the speed of fork progression.[9][10][11]

| Cell Line | UV Dose (J/m²) | Replication Fork Speed Reduction | Reference |

| Human Fibroblasts (XPV) | 10 | Replication tracks are shorter after UV exposure, with the defect aggravated by Pol η deficiency.[12] | [12] |

| Human Fibroblasts | 10 | A slight reduction in fork speed is observed.[13][14] | [13][14] |

| E. coli | 25 | Replisomes progress at 18.7% of their unperturbed rate 5 minutes after UV exposure, increasing to 84.7% after 60 minutes.[6] | [6] |

| Human Fibroblasts (Xeroderma Pigmentosum) | 12.5 | A replication fork that covers 6 micrometers in 15-20 minutes in control cells takes 45 minutes in irradiated cells.[15] | [15] |